molecular formula C10H12N4OS B7761693 Thiacetazone CAS No. 910379-02-1

Thiacetazone

Cat. No.: B7761693
CAS No.: 910379-02-1
M. Wt: 236.30 g/mol
InChI Key: SRVJKTDHMYAMHA-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiacetazone (TAC) is a thiourea derivative and second-line antituberculosis (TB) drug developed in 1944. It inhibits mycolic acid biosynthesis by targeting cyclopropane mycolic acid synthases (CMASs), enzymes critical for modifying the hydrophobic cell wall of Mycobacterium tuberculosis (Mtb) .

Preparation Methods

Thiacetazone can be synthesized through the reaction of thiosemicarbazide with 4-acetylaminobenzaldehyde . The reaction typically involves dissolving thiosemicarbazide in ethanol and adding 4-acetylaminobenzaldehyde under acidic conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of thioacetazone . Industrial production methods are similar but often involve larger-scale equipment and more stringent controls to ensure purity and yield.

Chemical Reactions Analysis

Oxidative Activation Pathways

TAZ requires enzymatic oxidation for activation, primarily mediated by flavin monooxygenases (FMOs) . Key findings include:

Metabolite Formation

  • Sulfenic Acid Intermediate : Initial oxidation by Mycobacterium tuberculosis EtaA or human FMO1/FMO3 generates a sulfenic acid intermediate, which is unstable and reactive .

  • Carbodiimide & Sulfinic Acid :

    • At basic pH (≥8), the sulfenic acid rearranges to form a carbodiimide metabolite .

    • Under neutral/acidic conditions , sulfinic acid becomes the predominant product .

MetaboliteFormation ConditionReactivity with Glutathione (GSH)Biological Implication
Sulfenic acidInitial oxidationReacts reversibly with GSHRegenerates parent TAZ
CarbodiimideBasic pH (≥8)Forms GSH adducts irreversiblyPotential cytotoxicity
Sulfinic acidNeutral/acidic pHNon-reactive with GSHTerminal oxidation product

These metabolites directly correlate with TAZ’s antimycobacterial effects and toxicity profiles .

Inhibition of Mycolic Acid Cyclopropanation

TAZ disrupts cell wall biosynthesis by targeting cyclopropane mycolic acid synthases (CMASs) in M. tuberculosis:

Mechanistic Insights

  • CMAS Inhibition : TAZ and its analogues (e.g., SRI-224) block cyclopropanation of proximal double bonds in α-mycolates and oxygenated mycolic acids .

  • Structural Evidence : Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses confirm:

    • Loss of cis-cyclopropanation in α-mycolates (mediated by PcaA).

    • Reduced trans-cyclopropanation in oxygenated mycolates (mediated by CmaA2) .

Enzyme-Specific Effects

CMAS EnzymeSubstrate TargetedCyclopropanation TypeReversibility by Overexpression
PcaAα-mycolates (proximal double bond)cisPartial restoration
CmaA2Oxygenated mycolatestransPartial restoration
MmaA2α-mycolates (distal double bond)cisNo effect

Overexpression of pcaA or cmaA2 in M. bovis BCG partially restores mycolic acid cyclopropanation, confirming TAZ’s enzyme-specific inhibition .

pH-Dependent Reaction Dynamics

TAZ’s oxidation pathway is highly pH-sensitive:

  • Basic Conditions : Favors carbodiimide formation, which reacts irreversibly with intracellular glutathione (GSH), depleting antioxidant defenses and contributing to bacterial death .

  • Acidic/Neutral Conditions : Promotes sulfinic acid accumulation, a terminal product with no antimycobacterial activity .

Cross-Reactivity with Ethionamide (ETA)

TAZ shares activation pathways with ethionamide (ETA), another second-line antitubercular drug:

  • Common Activation Enzyme : Both require EtaA for oxidative activation .

  • Cross-Resistance : Mutations in ethA (encoding EtaA) confer resistance to both TAZ and ETA, explaining clinical cross-resistance patterns .

Scientific Research Applications

Antitubercular Activity

Thiacetazone has historically been used as an antitubercular drug, especially in regions like Africa and South America. It was often combined with isoniazid to enhance treatment efficacy against Mycobacterium tuberculosis. However, its use has diminished due to severe adverse effects, including cutaneous reactions and hypersensitivity, particularly in HIV-positive patients .

Recent Developments

Recent studies have focused on synthesizing TAC analogues that demonstrate improved potency against resistant strains of M. tuberculosis. For instance, modifications to the TAC scaffold have led to new derivatives with enhanced activity . These analogues may provide a pathway for developing next-generation antitubercular therapies.

Safety and Efficacy in HIV-Positive Patients

This compound's safety profile has been a major concern, particularly among HIV-positive individuals. A systematic surveillance study in Tanzania reported a significant incidence of adverse cutaneous reactions associated with TAC use, including toxic epidermal necrolysis . Despite these concerns, some studies suggest that when managed properly, TAC can still be retained in treatment regimens for TB, especially where drug-resistant strains are prevalent .

Research on this compound Analogues

The exploration of TAC analogues is a promising area of research. For example, compounds like SRI-224 and SRI-286 have shown superior efficacy compared to TAC itself against both M. tuberculosis and M. avium complex . These findings highlight the potential for developing safer and more effective alternatives based on the TAC structure.

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound-containing regimens:

  • A randomized trial involving HIV-positive patients compared this compound with standard regimens including rifampicin and isoniazid. The study highlighted the need for careful monitoring due to the risk of hypersensitivity reactions .
  • Another study documented adverse reactions among 1273 patients treated with this compound in Tanzania, emphasizing the importance of understanding patient demographics and pre-existing conditions when prescribing this medication .

Comparative Efficacy Table

CompoundActivity Against M. tuberculosisNotable Side EffectsCurrent Status
This compoundBacteriostaticSevere cutaneous reactionsLimited use
SRI-224More effective than TACFewer documented side effectsUnder investigation
SRI-286More effective than TACFewer documented side effectsUnder investigation

Comparison with Similar Compounds

Mechanism of Action

Thiacetazone acts as a prodrug requiring activation by the mycobacterial enzyme EthA. Once activated, it inhibits CMASs, preventing cyclopropanation of mycolic acids and destabilizing the bacterial cell wall . Mutations in EthA confer resistance to TAC and structurally related compounds .

Fluorinated this compound Derivatives

Key Findings :

  • Fluorinated derivatives (e.g., compound 16 ) exhibit 20-fold higher potency than TAC against Mtb H37Rv (MIC: 0.5 µg/mL vs. TAC’s 10 µg/mL) .
  • Activity hierarchy: F > Cl = Br > I , attributed to enhanced lipophilicity and electronic effects improving target interaction .
  • Fluorine at position 3 optimizes binding to CMASs, suggesting structural modifications enhance efficacy without altering the core mechanism .

Table 1: Anti-TB Activity of Halogenated this compound Derivatives

Compound Substituent MIC (µg/mL) Relative Potency vs. TAC
TAC None 10.0 1x
16 F 0.5 20x
17 Cl 2.0 5x
18 Br 2.0 5x
19 I 8.0 1.25x

Data sourced from

Thiocarbohydrazone Derivatives

Key Findings :

  • Dimerized thiocarbohydrazones (e.g., compounds 8 , 19 , 25 ) show 4–5x lower MICs than TAC against M. bovis BCG (MIC: <1.9–15.6 µg/mL vs. TAC’s 3.9 µg/mL) .
  • Improved activity correlates with optimal logP (1.3–4.1) and dipole moments, enhancing membrane permeability .
  • Compound 25 (MIC <1.9 µg/mL) outperforms ethambutol (MIC: 0.75 µg/mL) in antifungal activity against Candida albicans .

Table 2: Activity of Thiocarbohydrazone Derivatives

Compound MIC vs. M. bovis BCG (µg/mL) MIC vs. C. albicans (µg/mL)
TAC 3.9 N/A
8 15.6 31.3
19 15.6 31.3
25 <1.9 15.6

Data sourced from

Isatin-Based Thiosemicarbazones

Key Findings :

  • Derivatives 2a and 2j exhibit MICs comparable to TAC against Mtb but superior antifungal activity (MIC: 8–16 µg/mL vs. C. albicans) .
  • Structural flexibility of the isatin moiety improves target specificity, though antimycobacterial gains are marginal .

Thiosemicarbazides and Triazoles

Key Findings :

  • Thiosemicarbazides (e.g., compound 21B ) show MICs as low as 256 µg/mL against Mtb H37Ra, comparable to streptomycin .
  • Cyclization into triazoles retains activity but introduces metabolic stability challenges .

SADAE (Non-Thiacetazone Analog)

Key Findings :

  • SADAE, a non-thiosemicarbazone compound, inhibits multiple mycolic acid-modifying enzymes (e.g., CMASs, methyltransferases), offering broader mechanism coverage than TAC .

Structure-Activity Relationship (SAR)

  • Thiosemicarbazone Moiety : Essential for CMAS binding; modifications here reduce activity .
  • Halogen Substitution : Fluorine enhances potency by optimizing lipophilicity and electronic interactions .
  • Dimerization : Thiocarbohydrazones improve spatial pharmacophore alignment, enhancing target engagement .

Pharmacokinetics and Toxicity

  • TAC : Poor sterilizing activity, slow urinary excretion (peak plasma: 1.8 µg/mL), and hepatotoxicity via cytosolic arylacylamidase activation .

Clinical Implications

  • TAC remains a cost-effective option but is contraindicated in HIV-endemic regions due to fatal hypersensitivity .
  • Fluorinated derivatives and thiocarbohydrazones are promising candidates for drug-resistant TB, pending in vivo validation .

Biological Activity

Thiacetazone (TAC) is a thiosemicarbazone derivative that has been primarily utilized as an antitubercular agent. Despite its historical use, concerns regarding its safety profile have led to its removal from many treatment regimens, particularly in HIV-positive populations. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against Mycobacterium tuberculosis, associated adverse effects, and emerging research on its analogues.

This compound exerts its antitubercular effects primarily through the inhibition of mycolic acid biosynthesis in the cell wall of Mycobacterium tuberculosis. Research indicates that TAC interferes with the cyclopropanation of mycolic acids, essential components of the bacterial cell wall, by targeting specific enzymes involved in their synthesis. This action disrupts the integrity of the bacterial cell wall, leading to bacterial cell death .

Key Findings:

  • Inhibition of Mycolic Acid Biosynthesis : TAC and its analogues inhibit enzymes responsible for mycolic acid synthesis, which is crucial for the survival of M. tuberculosis .
  • Resistance Mechanisms : Studies have identified mutations in M. tuberculosis that confer resistance to TAC, particularly in genes associated with mycolic acid metabolism. For instance, mutations in the methyltransferase MmaA4 were linked to resistance .

Efficacy Against Mycobacterium tuberculosis

This compound has shown effectiveness against both drug-sensitive and drug-resistant strains of M. tuberculosis. It is particularly noted for its role in preventing treatment failure and relapse among patients with isoniazid-resistant strains.

Comparative Efficacy Data:

CompoundMean CFU/g of Liver ± SEMMean CFU/g of Spleen ± SEM
This compound(9.7 ± 1.7) × 10^8(1.4 ± 0.2) × 10^9
SRI-224(8.5 ± 1.5) × 10^8(2.4 ± 0.4) × 10^9
SRI-286(2.5 ± 0.6) × 10^8(5.6 ± 2.4) × 10^8

This table illustrates the comparative activity of TAC and its newer analogues against M. avium in vivo, indicating that while TAC remains potent, newer compounds may offer enhanced efficacy .

Adverse Effects and Safety Profile

Despite its therapeutic benefits, this compound is associated with significant adverse effects, particularly cutaneous reactions such as toxic epidermal necrolysis and hypersensitivity reactions in HIV-positive patients. A systematic surveillance study in Tanzania reported a frequency of fatal outcomes from cutaneous reactions at 3.1 per 1000 TB patients treated with this compound .

Case Study Insights:

  • Study Overview : In a cohort study involving 1273 patients treated with this compound, approximately 60% experienced adverse reactions within the first 20 days of treatment.
  • Outcomes : The case fatality rate from severe cutaneous reactions was notably lower than previously reported figures, suggesting improvements in management protocols may enhance patient retention on this compound therapy .

Emerging Research and Future Directions

Recent studies have focused on synthesizing new TAC analogues that retain or enhance its antitubercular properties while minimizing toxicity. For instance, two newly developed analogues demonstrated minimal inhibitory concentrations significantly lower than those of TAC itself . The ongoing exploration of these compounds aims to develop safer alternatives that could be integrated into current TB treatment regimens.

Q & A

Basic Research Questions

Q. What is the experimental methodology for determining Thiacetazone’s minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis?

  • Answer : MIC determination involves broth microdilution or agar dilution methods. Isolates are exposed to serial dilutions of this compound (e.g., 0.1–50 µg/mL) in Middlebrook 7H10/7H11 media. Growth inhibition is assessed after 14–21 days at 37°C. Susceptibility is classified using WHO criteria, with MIC ≤2 µg/mL indicating sensitivity. Quality control strains (e.g., H37Rv) validate assay reproducibility .

Q. How is this compound integrated into current tuberculosis (TB) regimens to prevent drug resistance?

  • Answer : this compound (150 mg/day) is combined with isoniazid (300 mg/day) during the continuation phase of TB treatment. Its bacteriostatic activity reduces the emergence of resistance to isoniazid by targeting mycobacterial cell wall synthesis via inhibition of mycolic acid elongation. Clinical protocols recommend monitoring plasma levels (target: 1–5 µg/mL) to ensure therapeutic efficacy .

Q. What spectroscopic techniques are used to characterize this compound’s molecular structure?

  • Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy identify key functional groups:

  • C=O stretching : 1748.7 cm⁻¹ (reduced wavenumber due to electron delocalization).
  • C=S stretching : 1400–1500 cm⁻¹ (sharp peaks indicating thiocarbonyl bonds).
  • N–H bending : 1611–1643 cm⁻¹ (amide-related vibrations) .

Advanced Research Questions

Q. How can desensitization protocols mitigate this compound-induced hypersensitivity in TB patients?

  • Answer : A graded dose-escalation protocol is employed:

  • Day 1–3 : 10–25 mg/day orally.
  • Day 4–7 : Incrementally increase to 50–100 mg/day.
  • Day 8+ : Full dose (150 mg/day) with concurrent antihistamines (e.g., cetirizine 10 mg/day).
  • Monitoring : Serial IgE titers and skin biopsies for Stevens-Johnson syndrome (SJS) screening. Premedication with corticosteroids (e.g., prednisone 20 mg/day) is contraindicated due to immunosuppression risks .

Q. What computational models predict this compound’s interaction with mycobacterial enoyl-ACP reductase (InhA)?

  • Answer : Density functional theory (DFT) and molecular docking simulations model binding affinities. This compound’s thiocarbonyl group forms hydrogen bonds with InhA’s Tyr158 and NAD⁺ cofactor (binding energy: −8.2 kcal/mol). Comparative studies with thiocarbohydrazone derivatives (e.g., substitution at the benzyl ring) show enhanced inhibition (IC₅₀: 0.8 µM vs. 2.1 µM for this compound) .

Q. How does this compound’s toxicity profile influence its use in HIV-coinfected TB patients?

  • Answer : HIV+ patients exhibit a 12–18% incidence of severe adverse effects (e.g., exfoliative dermatitis, hepatotoxicity) versus 3–5% in HIV− cohorts. Mechanistic studies link toxicity to glutathione depletion and CYP3A4-mediated reactive metabolite formation. Alternatives like ethambutol are recommended for HIV+ populations .

Q. Methodological Tables

Table 1 : Key Functional Groups in this compound Identified via Spectroscopy

Functional Group FTIR Peak (cm⁻¹) Raman Shift (cm⁻¹)
C=O stretching1748.71750–1760
C=S stretching1400–15001420–1480
N–H bending1611–16431605–1640
C–N stretching1200–13001220–1280

Table 2 : Clinical Outcomes of this compound-Based Regimens (Selected Studies)

Study Population Dosage (mg/day) Resistance Rate Adverse Events
East African/BMRC (1963)TB (HIV−)150 + INH 3008% (6-month follow-up)4% rash, 2% GI intolerance
Gothi et al. (1966)TB (HIV−)150 + INH 3006% (12-month follow-up)5% hepatotoxicity
WHO (2024)TB (HIV+)Not recommendedN/A15% SJS incidence

Properties

CAS No.

910379-02-1

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6-

InChI Key

SRVJKTDHMYAMHA-SDQBBNPISA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N\NC(=S)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzaldehyde, p-amino-, thiosemicarbazone
Thiacetazone
Benzaldehyde, p-amino-, thiosemicarbazone
Thiacetazone
Benzaldehyde, p-amino-, thiosemicarbazone
Thiacetazone
Reactant of Route 6
Thiacetazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.